Cas no 1798640-70-6 (3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione)
![3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione structure](https://ja.kuujia.com/scimg/cas/1798640-70-6x500.png)
3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
-
- インチ: 1S/C13H14N2O3S2/c16-11-8-20-13(18)15(11)9-3-5-14(6-4-9)12(17)10-2-1-7-19-10/h1-2,7,9H,3-6,8H2
- InChIKey: WCWYNJXPQVKCDQ-UHFFFAOYSA-N
- ほほえんだ: S1CC(=O)N(C2CCN(C(C3SC=CC=3)=O)CC2)C1=O
3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6474-2015-5mg |
3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
1798640-70-6 | 90%+ | 5mg |
$69.0 | 2023-04-25 | |
Life Chemicals | F6474-2015-75mg |
3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
1798640-70-6 | 90%+ | 75mg |
$208.0 | 2023-04-25 | |
Life Chemicals | F6474-2015-100mg |
3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
1798640-70-6 | 90%+ | 100mg |
$248.0 | 2023-04-25 | |
Life Chemicals | F6474-2015-25mg |
3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
1798640-70-6 | 90%+ | 25mg |
$109.0 | 2023-04-25 | |
Life Chemicals | F6474-2015-40mg |
3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
1798640-70-6 | 90%+ | 40mg |
$140.0 | 2023-04-25 | |
Life Chemicals | F6474-2015-50mg |
3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
1798640-70-6 | 90%+ | 50mg |
$160.0 | 2023-04-25 | |
Life Chemicals | F6474-2015-10mg |
3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
1798640-70-6 | 90%+ | 10mg |
$79.0 | 2023-04-25 | |
Life Chemicals | F6474-2015-20μmol |
3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
1798640-70-6 | 90%+ | 20μl |
$79.0 | 2023-04-25 | |
Life Chemicals | F6474-2015-5μmol |
3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
1798640-70-6 | 90%+ | 5μl |
$63.0 | 2023-04-25 | |
Life Chemicals | F6474-2015-2mg |
3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
1798640-70-6 | 90%+ | 2mg |
$59.0 | 2023-04-25 |
3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione 関連文献
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
9. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dioneに関する追加情報
Research Briefing on 3-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione (CAS: 1798640-70-6)
The compound 3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione (CAS: 1798640-70-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This briefing synthesizes the latest research findings on this molecule, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the role of this compound as a modulator of key metabolic pathways, particularly those involved in diabetes and inflammation. The thiazolidine-2,4-dione core is a well-known pharmacophore in antidiabetic drugs, and its incorporation into this novel structure has shown promising results in preclinical models. Researchers have employed advanced computational and experimental techniques to elucidate its mechanism of action and optimize its pharmacokinetic properties.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione exhibits potent PPAR-γ agonistic activity, with an IC50 value in the nanomolar range. The compound's unique structural features, including the thiophene-2-carbonyl group, contribute to its enhanced binding affinity and selectivity compared to traditional thiazolidinediones. This finding suggests potential applications in treating type 2 diabetes and metabolic syndrome.
Further investigations have explored the compound's anti-inflammatory properties. In vitro and in vivo studies have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as a dual-action therapeutic agent for inflammatory disorders associated with metabolic diseases. The molecule's ability to cross the blood-brain barrier has also sparked interest in its potential neuroprotective applications.
From a synthetic chemistry perspective, recent advancements have focused on developing more efficient routes to produce 3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione with higher yields and purity. A 2024 patent application describes a novel catalytic system that reduces the number of synthetic steps while maintaining excellent stereochemical control, addressing previous challenges in large-scale production.
Ongoing research is investigating structure-activity relationships (SAR) of derivatives of this compound to enhance its therapeutic profile. Preliminary results suggest that modifications to the piperidine ring or thiophene moiety can significantly alter the compound's bioavailability and target specificity. These findings are guiding the development of second-generation analogs with improved safety and efficacy profiles.
In conclusion, 3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione represents a promising scaffold for the development of novel therapeutics targeting metabolic and inflammatory disorders. Continued research into its mechanism of action, optimization of its pharmacological properties, and exploration of its therapeutic potential across various disease areas are warranted. The compound's unique structural features and demonstrated biological activities position it as a valuable candidate for further drug development efforts.
1798640-70-6 (3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione) 関連製品
- 2228164-85-8(5-(6-bromopyridin-3-yl)-1,2-oxazol-3-amine)
- 2168894-56-0(1-(4-cyclopropylphenyl)-2,2,2-trifluoroethan-1-one)
- 2138251-23-5(2-bromo-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl-6-fluoropyridine)
- 1306605-87-7(2-chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine)
- 1094648-17-5(1-(5-fluoro-2-methoxyphenyl)-3-methylbutan-1-one)
- 1855622-91-1(1-Oxaspiro[4.4]nonane-2-methanamine, 6-methyl-)
- 156867-62-8(2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide)
- 1804496-84-1(4-Fluoro-2-methyl-6-nitrobenzyl alcohol)
- 681235-70-1(3-HYDROXYPROPYLISOBUTYL-POSS)
- 2059948-17-1(2-(butan-2-yl)-3a-methyl-octahydropyrrolo3,4-cpyrrole)



